Ethyl 4-chloronicotinate hydrochloride

Description

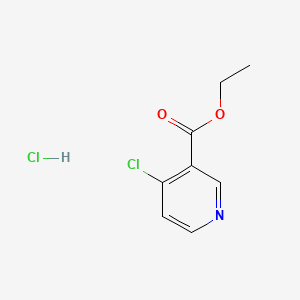

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-chloropyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFBXCWCEZYZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670459 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174496-99-2 | |

| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Ethyl 4 Chloronicotinate Hydrochloride

Established Synthetic Routes for Ethyl 4-chloronicotinate Hydrochloride

The synthesis of this compound typically involves a multi-step process that combines halogenation of the pyridine (B92270) ring and esterification of the carboxylic acid functionality. The order of these steps can be varied, leading to different strategic approaches.

Nucleophilic Substitution Reactions in Pyridine Chemistry

The introduction of the chlorine atom at the 4-position of the pyridine ring is often accomplished via nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, making it susceptible to attack by nucleophiles, provided a suitable leaving group is present. quimicaorganica.orguoanbar.edu.iqquora.com In a common approach, a precursor such as 4-hydroxynicotinic acid or its N-oxide derivative is used.

The reaction of a pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a classic method for introducing a chlorine atom at the 2- or 4-position. Similarly, the tautomeric form of 4-hydroxypyridine, 4-pyridone, can be converted to the 4-chloro derivative using these reagents. The mechanism involves an addition-elimination pathway where the nucleophile adds to the electron-deficient ring, forming a stable intermediate (a Meisenheimer-like complex), followed by the expulsion of the leaving group. uoanbar.edu.iq The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible for substitution at the 2- and 4-positions. uoanbar.edu.iqquora.com

Esterification Protocols for Nicotinic Acid Derivatives

The conversion of the carboxylic acid group of a nicotinic acid derivative to an ethyl ester is a fundamental transformation. Several standard esterification protocols can be applied.

Fischer Esterification : This is a direct, acid-catalyzed reaction between the carboxylic acid (e.g., 4-chloronicotinic acid) and an excess of ethanol. masterorganicchemistry.comchemguide.co.uk Common acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and is driven towards the product by using the alcohol as the solvent and/or by removing the water formed during the reaction. masterorganicchemistry.com

Reaction via Acid Chloride : A two-step, often higher-yielding, procedure involves first converting the carboxylic acid to a more reactive acid chloride. commonorganicchemistry.com Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are used for this purpose. The resulting 4-chloronicotinoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to form the ethyl ester. A procedure for the synthesis of the isomeric ethyl 2-chloronicotinate utilizes this exact approach, where 2-chloronicotinic acid is refluxed with thionyl chloride and the resulting acid chloride is then treated with ethanol to give the final product in high yield.

A Chinese patent describes the preparation of ethyl nicotinate (B505614) by reacting nicotinic acid with absolute ethanol in the presence of a solid acid catalyst, demonstrating a modern application of acid-catalyzed esterification. google.com

Table 1: Comparison of Common Esterification Methods for Nicotinic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating/Reflux | One step, inexpensive reagents. chemguide.co.uk | Reversible reaction, requires excess alcohol, may not be suitable for acid-sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base (optional) | Step 1: Reflux Step 2: Room Temp. or mild heat | High yield, irreversible. commonorganicchemistry.com | Two steps, uses hazardous reagents (SOCl₂). |

| Steglich Esterification | Carboxylic Acid, Ethanol, DCC, DMAP | Room Temperature | Mild conditions, good for acid-sensitive substrates. commonorganicchemistry.com | DCC can be an allergen, byproduct removal can be difficult. |

Halogenation Procedures in the Synthesis of Chloro-Nicotinates

The direct halogenation of the pyridine ring of ethyl nicotinate is challenging due to the ring's deactivation by both the nitrogen heteroatom and the electron-withdrawing ester group. Therefore, indirect methods are typically employed, as described under nucleophilic substitution. The synthesis of ethyl 4-chloroacetoacetate, a different compound, provides an example of building a chlorinated fragment through a modified Reformatsky reaction, which is a distinct synthetic strategy from the functionalization of a pre-formed aromatic ring. google.com For the target molecule, the most viable halogenation procedures rely on the conversion of a pre-installed functional group at the 4-position, such as a hydroxyl (pyridone) or an amino group (via a Sandmeyer-type reaction), into a chloro substituent.

Advanced Synthetic Strategies and Methodological Innovations

Beyond the established routes, advanced strategies focus on using ethyl 4-chloronicotinate as a platform for molecular diversification and on developing more efficient and selective methods for functionalizing the pyridine core.

Catalytic Coupling Reactions for Diversification of Nicotinate Scaffolds

The chloro-substituent at the 4-position of ethyl 4-chloronicotinate makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the nicotinate scaffold.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester. It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.

Stille Coupling : In this reaction, a palladium catalyst facilitates the coupling of the aryl chloride with an organotin reagent. This method is tolerant of a wide range of functional groups. researchgate.net

Heck Coupling : This reaction involves the palladium-catalyzed addition of the aryl chloride to an alkene, providing a route to substituted styrenes and other vinylated pyridines.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl-alkynes.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl chloride with amines, providing access to 4-amino-nicotinate derivatives.

These coupling reactions allow for the strategic replacement of the 4-chloro group with a wide variety of substituents, making ethyl 4-chloronicotinate a valuable building block for creating libraries of complex molecules.

Table 2: Overview of Catalytic Coupling Reactions for Diversification

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand (e.g., BINAP) | C-N |

Chemo- and Regioselective Functionalization of the Pyridine Ring

The functionalization of the pyridine ring is a central theme in heterocyclic chemistry. eurekaselect.comrsc.org The inherent electronic properties of pyridine often hinder direct C-H functionalization, especially at the meta-positions. nih.gov However, recent advances have provided new methods for achieving high chemo- and regioselectivity.

For a substrate like ethyl 4-chloronicotinate, the electronic landscape is well-defined. The ring is highly electron-deficient. Nucleophilic attack is electronically favored at the 2- and 6-positions. Electrophilic substitution is extremely difficult. Advanced strategies, however, can overcome these inherent reactivity patterns. For instance, directed ortho-metalation (DoM) could potentially be used to functionalize the 2-position by using the ester group as a directing group, although the chloro-group's presence might complicate this.

More innovative approaches involve the temporary dearomatization of the pyridine ring. By converting the pyridine into a more electron-rich intermediate, such as an oxazino-pyridine, subsequent regioselective electrophilic functionalization becomes possible. nih.govnenu.edu.cn While not directly demonstrated on ethyl 4-chloronicotinate, these methods represent the cutting edge of pyridine chemistry and offer potential future pathways for novel functionalizations of this and related scaffolds. nenu.edu.cn

Multi-Component Reactions Incorporating Nicotinate Precursors

Multi-component reactions (MCRs) represent a highly efficient class of chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is distinguished by its high atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds from simple precursors, making it a powerful tool in medicinal chemistry and drug discovery. nih.govbeilstein-journals.org The convergent nature of MCRs significantly accelerates the synthesis of compound libraries for biological screening. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, nicotinate precursors can be strategically incorporated into well-known MCR frameworks to produce diverse heterocyclic structures. For instance, nicotinate derivatives could potentially serve as components in reactions such as:

The Hantzsch Dihydropyridine Synthesis: A classic MCR that typically involves an aldehyde, a β-ketoester, and an ammonia (B1221849) source. A nicotinate derivative could be modified to act as one of these components, leading to the formation of complex dihydropyridine structures, which are valuable pharmacophores.

The Ugi Reaction: This four-component reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com A nicotinate precursor functionalized with one of these required groups could be employed to generate complex peptide-like scaffolds containing the pyridine ring system. nih.gov

The Bucherer–Bergs Reaction: This reaction synthesizes hydantoins from a carbonyl compound, ammonium (B1175870) carbonate, and a cyanide source. beilstein-journals.orgmdpi.com While not directly incorporating the nicotinate ester, this MCR is a key strategy for creating masked amino acid functionalities that could be later coupled with a nicotinate-derived fragment. beilstein-journals.org

The application of MCRs using nicotinate precursors offers a strategic advantage for creating libraries of novel compounds built around the nicotinic acid core, thereby facilitating the exploration of structure-activity relationships for various biological targets.

Industrial-Scale Synthesis and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation and optimization of the entire chemical process. This involves addressing challenges related to scalability, safety, cost-effectiveness, and environmental impact to ensure a viable and robust manufacturing operation.

Scaling up the synthesis of this compound requires moving beyond laboratory glassware to large-scale chemical reactors. A likely laboratory synthesis route would involve the chlorination of a precursor like ethyl 4-hydroxynicotinate or the esterification of 4-chloronicotinic acid. For example, a related synthesis of Ethyl 2-chloronicotinate involves reacting 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by esterification with ethanol.

Key considerations for scaling up such a process include:

Heat Management: Reactions that are easily managed in a lab flask can become highly exothermic in a large reactor. Efficient heat exchange systems are critical to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants in large volumes is crucial for achieving consistent product quality and high yields. The choice of reactor design and agitation system is paramount.

Reagent Handling: The safe storage, transfer, and addition of large quantities of potentially hazardous reagents, such as thionyl chloride or phosphorus oxychloride (common chlorinating agents), require specialized equipment and stringent safety protocols.

Downstream Processing: Isolation and purification of the final product on an industrial scale often involve techniques like crystallization, filtration, and drying, which must be optimized for efficiency and throughput to handle large batch sizes.

Continuous flow chemistry has emerged as a transformative technology for modern chemical manufacturing, offering significant advantages over traditional batch processing. rsc.orgmdpi.com In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs, allowing for precise control over reaction parameters and enhanced safety. mdpi.com

The application of this technology is particularly relevant for the synthesis of pyridine derivatives. A study on the hydrogenation of ethyl nicotinate (a closely related, non-chlorinated precursor) using a trickle bed reactor demonstrates the power of this approach. researchgate.net The process intensification study showed that significant throughput could be achieved for both partial and full hydrogenation on a laboratory-scale flow platform. researchgate.net This highlights the potential for developing a safe, efficient, and scalable continuous process for intermediates related to this compound.

Research Findings on Continuous Flow Hydrogenation of Ethyl Nicotinate

| Parameter | Full Hydrogenation | Partial Hydrogenation |

|---|---|---|

| Product | Ethyl piperidine-3-carboxylate | Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate |

| Reactor Type | Trickle Bed Reactor (HEL FlowCAT) | Trickle Bed Reactor (HEL FlowCAT) |

| Throughput | 1959 g/day | 1219 g/day |

| Productivity per g of Catalyst | 408 g/h | 78 g/h |

Data sourced from a process intensification study on a laboratory-scale flow chemistry platform. researchgate.net

This data illustrates the high productivity achievable with continuous flow reactors. researchgate.net The superior heat and mass transfer in such systems allows for the safe use of highly reactive reagents and challenging reaction conditions, making it an ideal technology for optimizing the industrial synthesis of this compound. mdpi.comnih.gov

Green chemistry principles are integral to modern pharmaceutical manufacturing, aiming to minimize the environmental footprint of chemical processes. mgesjournals.commdpi.com This approach, also known as sustainable chemistry, focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.comnih.gov

For the production of this compound, key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents. totalpharmaceuticaltopics.comijesi.org

Energy Efficiency: Employing technologies like continuous flow processing, which often requires less energy compared to heating and cooling large batch reactors, can significantly improve the sustainability of the process. ijesi.org

Waste Reduction: The most effective way to reduce negative environmental impact is through the design and innovation of manufacturing processes that prevent pollution in the first place. ijesi.org This includes developing catalytic methods that are highly selective and reduce the formation of by-products.

By integrating these principles, the industrial synthesis of this compound can be developed to be not only economically viable but also environmentally responsible. mgesjournals.com

Reactivity Profile and Mechanistic Organic Transformations of Ethyl 4 Chloronicotinate Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Moiety

The pyridine ring in ethyl 4-chloronicotinate hydrochloride is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of a good leaving group, the chloride ion. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, followed by the elimination of the leaving group.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazines. These reactions typically proceed under mild conditions and result in the displacement of the chlorine atom at the 4-position of the pyridine ring.

For instance, the reaction of this compound with a primary amine (R-NH₂) leads to the formation of the corresponding 4-amino-nicotinate derivative. The reaction mechanism involves the nucleophilic attack of the amine on the C4 carbon of the pyridine ring, followed by the elimination of hydrogen chloride.

A variety of amines can be utilized in this reaction, leading to a diverse range of substituted pyridine compounds. The table below summarizes some examples of SNAr reactions with nitrogen-containing nucleophiles.

| Nucleophile | Product |

| Ammonia (B1221849) | Ethyl 4-aminonicotinate |

| Methylamine | Ethyl 4-(methylamino)nicotinate |

| Aniline | Ethyl 4-(phenylamino)nicotinate |

| Hydrazine | Ethyl 4-hydrazinonicotinate |

These reactions are significant in the synthesis of various biologically active molecules and functional materials.

Substitution with Oxygen- and Sulfur-Containing Nucleophiles

In addition to nitrogen nucleophiles, this compound can also undergo SNAr reactions with oxygen- and sulfur-containing nucleophiles. These reactions expand the synthetic utility of this compound, allowing for the introduction of various functional groups onto the pyridine ring.

For example, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding 4-alkoxy or 4-aryloxy nicotinates. Similarly, treatment with thiolates (RS⁻) or thiophenoxides (ArS⁻) results in the formation of 4-alkylthio or 4-arylthio nicotinates.

The reactivity of these nucleophiles depends on their nucleophilicity and the reaction conditions. The table below provides examples of SNAr reactions with oxygen- and sulfur-containing nucleophiles.

| Nucleophile | Product |

| Sodium methoxide | Ethyl 4-methoxynicotinate |

| Sodium phenoxide | Ethyl 4-phenoxynicotinate |

| Sodium ethanethiolate | Ethyl 4-(ethylthio)nicotinate |

| Sodium thiophenoxide | Ethyl 4-(phenylthio)nicotinate |

Chemical Transformations of the Ester Functional Group

The ester functional group in this compound can undergo several chemical transformations, providing further avenues for molecular diversification.

Saponification and Hydrolysis Mechanisms

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521), to form the carboxylate salt. Subsequent acidification yields the carboxylic acid.

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt and ethanol.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst will produce methyl 4-chloronicotinate and ethanol. This process is valuable for modifying the properties of the ester or for introducing different functional groups into the molecule.

Reduction of the Ester to Alcohol or Aldehyde Derivatives

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester all the way to the corresponding primary alcohol, 4-(hydroxymethyl)pyridine.

Selective reduction to the aldehyde can be achieved using less reactive reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. This allows for the isolation of the intermediate aldehyde, ethyl 4-formylnicotinate. Careful control of the reaction conditions is crucial to prevent over-reduction to the alcohol.

| Reagent | Product |

| LiAlH₄ | (4-chloropyridin-3-yl)methanol |

| DIBAL-H, -78 °C | Ethyl 4-formylnicotinate |

Electrophilic and Radical Reactions on the Nicotinate (B505614) Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two electron-withdrawing groups, the 4-chloro and the 3-ethoxycarbonyl substituents, further deactivates the ring towards electrophilic attack. Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally difficult to achieve on the ethyl 4-chloronicotinate core under standard conditions. masterorganicchemistry.com For these reactions to proceed, harsh conditions and highly activating catalysts would be necessary, often leading to low yields and poor selectivity.

In contrast to the challenges faced with electrophilic substitution, radical reactions can offer a more viable pathway for the functionalization of the nicotinate core. Radical addition reactions, often initiated by radical initiators, can proceed on electron-deficient aromatic systems. youtube.com The addition of alkyl radicals, for instance, can occur on the pyridine ring. The regioselectivity of such additions is influenced by the electronic and steric properties of the substituents. For ethyl 4-chloronicotinate, radical attack would likely be directed by the electron-withdrawing nature of the substituents.

| Reaction Type | Reagents & Conditions | Expected Outcome on Ethyl 4-chloronicotinate Core |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | Generally unreactive or requires harsh conditions, leading to low yields. |

| Radical Addition | e.g., Alkyl radicals from various sources | Possible functionalization of the pyridine ring, with regioselectivity influenced by substituents. |

Derivatization Strategies and Functional Group Interconversions

Direct Friedel-Crafts alkylation and acylation on the electron-deficient pyridine ring of this compound are generally not feasible due to the deactivating effects of the ring nitrogen and the electron-withdrawing substituents. youtube.comyoutube.com Acylation, in particular, would first occur at the more nucleophilic nitrogen atom, forming a pyridinium (B92312) salt that is even more deactivated towards further electrophilic attack on the ring. youtube.com

However, alkylation can be achieved on substituents attached to the pyridine ring. For instance, related compounds like ethyl 2-bromomethyl-6-chloronicotinate have been used in alkylation reactions where the bromomethyl group serves as the reactive site for nucleophilic substitution. acs.org This suggests that if a suitable functional group were present on the ethyl 4-chloronicotinate molecule, it could be selectively alkylated. Another strategy for achieving C4-alkylation of pyridines involves the use of a blocking group to direct Minisci-type decarboxylative alkylation. nih.gov

| Derivatization Strategy | Reagents & Conditions | Applicability to Ethyl 4-chloronicotinate |

| Direct Ring Alkylation/Acylation (Friedel-Crafts) | Alkyl/Acyl Halide + Lewis Acid | Not generally feasible due to the deactivated pyridine ring. |

| Alkylation of a side-chain | Nucleophile + Substrate with a reactive side-chain | Applicable if the starting material is appropriately functionalized. |

| Directed C-H Alkylation | Radical source, catalyst (e.g., Minisci reaction) | Potentially applicable for introducing alkyl groups at specific positions. nih.gov |

The chlorine atom at the C4 position of this compound provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is particularly well-suited for this purpose. wikipedia.orglibretexts.org

Chloropyridines are known to be effective substrates in Suzuki-Miyaura reactions. researchgate.netresearchgate.net The general mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly versatile, with a wide range of aryl- and vinyl-boronic acids or esters being commercially available as coupling partners. This allows for the synthesis of a diverse array of 4-substituted nicotinic acid derivatives. wikipedia.orgorganic-chemistry.org

A typical Suzuki-Miyaura reaction involving ethyl 4-chloronicotinate would proceed as follows:

Reactants : Ethyl 4-chloronicotinate, an aryl- or vinylboronic acid (or ester).

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃, SPhos).

Base : An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

Solvent : Typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. wikipedia.org

| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Product (4-R-nicotinate derivative) |

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ | Ethyl 4-phenylnicotinate |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Ethyl 4-(p-tolyl)nicotinate |

| Vinylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Ethyl 4-vinylnicotinate |

The nitrogen atom of the pyridine ring in ethyl 4-chloronicotinate can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgmdpi.com

The formation of the N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide oxygen atom can act as an internal nucleophile and also activates the C2 and C4 positions towards nucleophilic attack. mdpi.comscripps.edu Conversely, it can also facilitate certain electrophilic substitutions.

One important reaction of pyridine N-oxides is rearrangement. For instance, pyridine N-oxides with an alkyl group at the C2 position can undergo the Boekelheide reaction upon treatment with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). wikipedia.org This reaction involves a acs.orgacs.org-sigmatropic rearrangement to furnish a hydroxymethylpyridine derivative after hydrolysis. wikipedia.org While ethyl 4-chloronicotinate itself does not have a C2-alkyl group, this type of reactivity highlights the synthetic potential of its N-oxide derivative if further functionalized.

Furthermore, pyridine N-oxides can undergo deoxygenative functionalization. For example, treatment of a pyridine N-oxide with acylating agents can lead to the introduction of a nucleophile at the C2 or C4 position. A study has shown that 4-chloro-pyridine-N-oxides can undergo Suzuki-Miyaura coupling, indicating that the N-oxide functionality is compatible with this important C-C bond-forming reaction and can be used to synthesize chiral 4-aryl-pyridine-N-oxide catalysts. acs.org

| Reaction | Reagents & Conditions | Product from Ethyl 4-chloronicotinate N-oxide |

| N-Oxidation | H₂O₂/CH₃COOH or m-CPBA | Ethyl 4-chloronicotinate N-oxide |

| Nucleophilic Substitution | Activating agent (e.g., Ac₂O), Nucleophile | Substitution at C2 or C6 position. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Ethyl 4-aryl-nicotinate N-oxide. acs.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 4 Chloronicotinate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of Ethyl 4-chloronicotinate hydrochloride by mapping the chemical environments of its constituent protons and carbon atoms. Due to the presence of the pyridinium (B92312) hydrochloride moiety, the chemical shifts are notably influenced by the solvent and the electronic effects of the protonated nitrogen atom.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the ethyl ester group. The formation of the hydrochloride salt leads to a general downfield shift of all proton signals compared to the free base, owing to the increased positive charge on the nitrogen atom and the resultant decrease in electron density on the pyridine ring. pw.edu.pl

The aromatic region would typically display three signals for the protons at positions 2, 5, and 6 of the pyridine ring. The proton at position 2 (adjacent to the protonated nitrogen) is expected to be the most deshielded, appearing at the lowest field. The protons at positions 5 and 6 would appear at relatively higher fields, with their exact chemical shifts and coupling patterns determined by their electronic environment and spin-spin coupling interactions.

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a characteristic pattern resulting from their mutual coupling.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 (Pyridine) | Downfield | Doublet | |

| H-6 (Pyridine) | Downfield | Doublet | |

| H-5 (Pyridine) | Downfield | Doublet of Doublets | |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

Note: The exact chemical shifts are dependent on the solvent used.

Carbon (¹³C) NMR Spectral Analysis and Signal Interpretation

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

The carbon atoms of the pyridine ring will be significantly affected by the protonation of the nitrogen and the presence of the chloro and ethyl carboxylate substituents. The carbon C-4, directly attached to the chlorine atom, will have its chemical shift influenced by the electronegativity of chlorine. The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be shifted downfield due to the inductive effect of the positively charged nitrogen. The carbonyl carbon of the ester group will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~165-175 |

| C-2 (Pyridine) | Downfield |

| C-3 (Pyridine) | |

| C-4 (Pyridine) | |

| C-5 (Pyridine) | |

| C-6 (Pyridine) | Downfield |

| -OCH₂CH₃ | ~60-70 |

Note: The exact chemical shifts are dependent on the solvent used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the coupled aromatic protons on the pyridine ring, as well as between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show correlations between H-2 and C-2, H-5 and C-5, H-6 and C-6, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly impact the chemical shifts observed in the NMR spectra of pyridinium salts. researchgate.net The interactions between the solvent and the solute, particularly hydrogen bonding with the pyridinium proton, can alter the electron density around the nuclei, leading to changes in their resonance frequencies. For instance, polar, hydrogen-bond accepting solvents may cause a more pronounced downfield shift of the pyridinium protons compared to non-polar solvents. It is crucial to report the solvent used when presenting NMR data for such compounds to ensure reproducibility and accurate comparison. pitt.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational bands include:

N-H Stretch: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyridinium hydrochloride.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear around 1720-1740 cm⁻¹.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond of the ester group will likely appear in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Pyridinium) | 2400-3200 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=O (Ester) | 1720-1740 | Strong |

| C=N, C=C (Pyridine Ring) | 1400-1600 | Medium-Strong |

| C-O (Ester) | 1100-1300 | Strong |

Raman Spectroscopy (FT-Raman, Dispersive Raman) for Molecular Vibrations

Raman spectroscopy, including both Fourier-Transform (FT-Raman) and Dispersive Raman techniques, provides significant insight into the molecular vibrations of this compound. This non-destructive technique relies on the inelastic scattering of monochromatic light, revealing information about the vibrational, rotational, and other low-frequency modes in a molecule. researchgate.net The resulting spectrum is a fingerprint of the molecule's structure, sensitive to the composition and arrangement of its atoms. For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the chloropyridine ring and the ethyl ester moiety.

The analysis of the vibrational modes can be understood by considering the contributions from different parts of the molecule. The pyridine ring exhibits several characteristic vibrations. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are particularly intense in Raman spectra and are expected in the 990-1030 cm⁻¹ region. acs.org Other pyridine ring vibrations include C-H stretching (around 3000-3100 cm⁻¹), in-plane C-H bending (1000-1300 cm⁻¹), and ring C-C stretching modes (1400-1600 cm⁻¹). researchgate.netaps.org The presence of the chlorine substituent will influence these vibrations; the C-Cl stretching vibration itself is expected to produce a strong band, typically in the 600-800 cm⁻¹ range.

The ethyl ester group also contributes a set of characteristic and intense Raman bands. The most prominent of these is the C=O (carbonyl) stretching vibration, which typically appears as a strong band in the 1700–1750 cm⁻¹ region. researchgate.net The C-O single bond stretching vibrations of the ester are expected between 800 and 1300 cm⁻¹. researchgate.net Vibrations associated with the ethyl group include C-H stretching modes (symmetric and asymmetric) in the 2850-3000 cm⁻¹ range and various bending and rocking modes at lower wavenumbers. researchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretching | Pyridine Ring | 3000 - 3100 |

| C-H Stretching (asymmetric & symmetric) | Ethyl Group (-CH₂, -CH₃) | 2850 - 3000 |

| C=O Stretching | Ester | 1700 - 1750 |

| C=C / C=N Ring Stretching | Pyridine Ring | 1400 - 1600 |

| C-H Bending/Scissoring | Ethyl Group (-CH₂) | ~1440 |

| C-O Stretching | Ester | 800 - 1300 |

| Ring Breathing | Pyridine Ring | 990 - 1030 |

| C-Cl Stretching | Chloro-substituent | 600 - 800 |

This table presents theoretically expected wavenumber ranges for the principal vibrational modes of Ethyl 4-chloronicotinate based on characteristic frequencies for its constituent functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy states. cdnsciencepub.com The analysis of the UV-Vis spectrum of this compound allows for the characterization of its electronic structure. The primary light-absorbing groups, or chromophores, in this molecule are the chloropyridine ring and the carbonyl group (C=O) of the ester.

The chloropyridine ring is an aromatic system containing π-electrons and non-bonding (n) electrons on the nitrogen atom. This system gives rise to characteristic electronic transitions. The most intense absorptions are typically due to π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyridine itself, these bands appear around 200 nm and 250 nm. nist.gov The presence of the chlorine substituent and the ester group on the pyridine ring is expected to modify the positions and intensities of these absorption bands. A second type of transition, the n → π* transition, involves promoting a non-bonding electron from the nitrogen atom into a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and for pyridine, are observed around 270 nm. nist.gov The carbonyl group of the ester also exhibits a weak n → π* transition.

Solvatochromic Investigations and Environmental Effects on Electronic Transitions

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. nih.gov Such investigations provide valuable information about the change in the dipole moment of the molecule upon electronic excitation. The electronic transitions of this compound are expected to exhibit solvatochromic shifts due to the polar nature of the pyridine ring and the carbonyl group.

The effect of solvent polarity on the absorption wavelength depends on the nature of the electronic transition.

π → π Transitions:* These transitions often lead to an excited state that is more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a lower energy gap for the transition. This phenomenon causes a shift to longer wavelengths, known as a bathochromic or red shift. nih.gov

n → π Transitions:* For n → π* transitions, the ground state is typically more stabilized by polar, protic solvents (which can hydrogen-bond with the non-bonding electrons) than the excited state. Increasing the solvent polarity, therefore, increases the energy gap of the transition. This results in a shift to shorter wavelengths, known as a hypsochromic or blue shift. nih.gov

By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), the differential stabilization of its ground and excited states can be probed, providing deeper insight into its electronic properties. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The molecular formula of this compound is C₈H₈ClNO₂·HCl, with a corresponding molecular weight of approximately 222.07 g/mol . scbt.com In typical electron ionization mass spectrometry (EI-MS), the analysis is performed on the volatile free base, Ethyl 4-chloronicotinate (C₈H₈ClNO₂), which has a monoisotopic mass of approximately 185.02 u.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to the free base. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic pattern: a peak for the ion containing ³⁵Cl ([M]⁺) and a peak two mass units higher for the ion containing ³⁷Cl ([M+2]⁺), with a relative intensity ratio of approximately 3:1. libretexts.org

The fragmentation of the molecular ion is predictable based on the structure of an ethyl ester of a chlorinated aromatic acid. chemistrynotmystery.comlibretexts.org Key fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond adjacent to the carbonyl group would result in a stable acylium ion. This is often a prominent fragmentation pathway for esters.

Loss of ethylene (B1197577) (CH₂=CH₂): A McLafferty rearrangement, if sterically possible, could lead to the loss of a neutral ethylene molecule.

Loss of the ethyl radical (•CH₂CH₃): Cleavage of the O-C bond of the ester group can lead to the loss of an ethyl radical.

Loss of chlorine radical (•Cl): Fragmentation of the C-Cl bond on the aromatic ring can occur.

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |

| 185 | [C₈H₈³⁵ClNO₂]⁺ | (Molecular Ion) |

| 156 | [C₇H₄³⁵ClNO]⁺ | •CH₂CH₃ |

| 140 | [C₇H₄³⁵ClNO]⁺ | •OC₂H₅ |

| 112 | [C₆H₄³⁵Cl]⁺ | CO, •OC₂H₅ |

This table outlines the plausible fragmentation pathways and corresponding m/z values for the major fragments of Ethyl 4-chloronicotinate (free base) in a mass spectrometer.

X-ray Diffraction (XRD) Crystallography

Crystal Structure Elucidation and Bond Length/Angle Analysis

Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgcarleton.edu This technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. carleton.edu While a specific crystal structure for this compound has not been reported in publicly available crystallographic databases, the methodology for its determination and the expected structural features can be described.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. ulisboa.pt By measuring the intensities and positions of these reflections, a three-dimensional map of electron density within the crystal can be calculated, from which the positions of the individual atoms are determined. nih.gov

If a crystal structure were determined, a detailed analysis of its geometric parameters would be possible. The bond lengths and angles within the chloropyridine ring and the ethyl ester group would be precisely measured. These experimental values could then be compared to established average bond lengths for similar chemical environments to identify any structural strain or unusual electronic effects. psu.edunumberanalytics.com For example, the C-Cl bond length, the C=O and C-O bonds of the ester, and the C-C and C-N bonds within the pyridine ring would be of particular interest. researchgate.net Furthermore, the analysis would reveal the crystal packing and any significant intermolecular interactions, such as hydrogen bonding between the protonated pyridine nitrogen (pyridinium) and the chloride counter-ion, which are fundamental to the stability of the crystal lattice.

| Bond Type | Functional Group | Typical Bond Length (Å) |

| C-Cl | Aryl Chloride | 1.70 - 1.75 |

| C=N | Pyridine Ring | 1.33 - 1.35 |

| C=C | Pyridine Ring | 1.38 - 1.40 |

| C-C | Pyridine Ring | 1.39 - 1.41 |

| C=O | Ester | 1.20 - 1.23 |

| C-O | Ester | 1.33 - 1.36 |

| O-C (ethyl) | Ester | 1.45 - 1.47 |

| C-C (ethyl) | Ethyl Group | 1.51 - 1.54 |

This table presents typical or average bond lengths for the types of chemical bonds present in this compound, based on data from structurally related organic compounds. psu.eduresearchgate.netwikipedia.org

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data specifically detailing the solid-state conformational analysis of this compound. While the principles of conformational analysis are well-established for understanding the three-dimensional arrangement of atoms in molecules, a specific investigation into the rotamers and spatial orientation of the ethyl ester group relative to the pyridine ring for this particular compound in its crystalline form has not been documented in available research.

Conformational analysis in the solid state typically relies on techniques such as single-crystal X-ray diffraction, which provides precise atomic coordinates. This data allows for the determination of torsion angles, bond lengths, and bond angles, thereby defining the molecule's conformation within the crystal lattice. In the absence of such a crystallographic study for this compound, a detailed and scientifically accurate description of its solid-state conformation is not possible.

General conformational preferences for similar molecular fragments, such as substituted ethyl esters on aromatic rings, can be influenced by a delicate balance of steric hindrance and electronic effects. For instance, the ethyl group can adopt various conformations through rotation around the C-O and C-C single bonds. However, speculating on the preferred conformation of this compound in the solid state without experimental evidence would be inappropriate for a scientifically rigorous article.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing

For a hydrochloride salt of a pyridine derivative, several types of intermolecular interactions would be anticipated. The presence of the protonated pyridine nitrogen introduces the potential for strong hydrogen bonding. The chloride counter-ion (Cl⁻) is a primary hydrogen bond acceptor, and it would be expected to form a hydrogen bond with the protonated nitrogen of the pyridine ring (N⁺-H···Cl⁻). This is a common and often structure-directing interaction in hydrochloride salts of nitrogen-containing heterocycles.

Furthermore, other weaker interactions could play a significant role in the crystal packing:

C-H···O and C-H···Cl Hydrogen Bonds: The carbonyl oxygen of the ethyl ester group and the chloride ion could act as acceptors for weak hydrogen bonds from the C-H groups of the pyridine ring and the ethyl substituent.

π-π Stacking: The aromatic pyridine rings could potentially engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The geometry of such interactions (e.g., face-to-face or offset) would depend on the electronic nature of the ring, which is influenced by the chloro and ethyl carboxylate substituents.

Halogen Bonding: The chlorine atom on the pyridine ring could potentially act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.

Computational Chemistry and Theoretical Modeling of Ethyl 4 Chloronicotinate Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool in computational chemistry for its balance of accuracy and computational cost. DFT calculations for Ethyl 4-chloronicotinate hydrochloride can elucidate its fundamental chemical properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.gov Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), the three-dimensional structure of this compound can be accurately predicted. materialsciencejournal.org This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's most stable conformation.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

| Parameter | Description | Predicted Value |

| Bond Length (C-Cl) | The distance between the carbon atom on the pyridine (B92270) ring and the chlorine atom. | ~ 1.74 Å |

| Bond Length (N-H+) | The distance between the protonated nitrogen atom and the hydrogen atom. | ~ 1.02 Å |

| Bond Angle (C-C-Cl) | The angle formed by the carbon atoms of the ring and the chlorine atom. | ~ 119.5° |

| Dihedral Angle | The twist angle of the ethyl ester group relative to the pyridine ring. | ~ 15.0° |

Note: The values in this table are illustrative examples of what would be obtained from a DFT geometry optimization and are not from a published study on this specific molecule.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. materialsciencejournal.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more likely to be reactive. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution, showing where electron donation and acceptance are most likely to occur. For this compound, the HOMO is expected to be localized over the electron-rich pyridine ring and chlorine atom, while the LUMO may be distributed over the electron-withdrawing ester group and the positively charged ring.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.80 |

| Band Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 5.45 |

Note: These values are representative examples derived from typical DFT calculations for similar organic molecules and serve for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com

The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com

Red regions indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, these would likely be found around the oxygen atoms of the ester group and the chlorine atom.

Blue regions signify positive electrostatic potential, corresponding to areas of electron deficiency. These are the sites for nucleophilic attack. The hydrogen atom attached to the protonated nitrogen would be a primary site of positive potential.

Green regions represent neutral or near-zero potential.

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration for the optimized molecular structure. researchgate.net Comparing the calculated vibrational spectrum with an experimentally obtained spectrum serves as a powerful method for structural validation.

Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond, the bending of a C-H bond, or the ring vibrations of the pyridine core. scirp.org A good correlation between the theoretical and experimental wavenumbers confirms that the optimized geometry is a true representation of the molecule's actual structure. Discrepancies can often be accounted for by computational scaling factors or by considering solvent effects.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Description | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| ν(N-H+) | Stretching of the protonated nitrogen-hydrogen bond. | 3150 | ~ 3145 |

| ν(C=O) | Stretching of the carbonyl group in the ester. | 1735 | ~ 1730 |

| ν(C-Cl) | Stretching of the carbon-chlorine bond. | 780 | ~ 785 |

| Aromatic C=C Stretch | In-plane stretching of the pyridine ring. | 1610 | ~ 1605 |

Note: The calculated values are typical results from DFT calculations, shown for illustrative comparison against potential experimental data.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. nih.gov

For a flexible molecule like this compound, particularly the ethyl ester side chain, MD simulations can sample the various rotational conformations (rotamers) that the molecule can adopt in different environments, such as in a solvent. biorxiv.org This process, known as conformational sampling, helps to understand the molecule's flexibility, its average shape, and how it might change its conformation to interact with other molecules, such as a biological receptor. researchgate.net The simulation can reveal the stability of different conformers and the energy barriers between them. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.govmdpi.com The fundamental principle of QSAR is that the structural properties of a chemical determine its physical and biological effects. nih.gov

In a QSAR study involving this compound, this compound would be part of a larger dataset of structurally related molecules with known biological activity (e.g., inhibitory concentration against a specific enzyme). mdpi.comresearcher.life Various molecular descriptors—numerical values that encode chemical information about a molecule—are calculated for each compound. These can include electronic descriptors (from DFT), topological descriptors (describing atomic connectivity), and steric descriptors (related to molecular shape).

A mathematical model is then developed to correlate these descriptors with the observed biological activity. mdpi.com Such a model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify which molecular features are crucial for activity, providing insights for designing more potent molecules.

Understand the mechanism of action at a molecular level.

For this compound, QSAR could help elucidate how the chloro- and ethyl-nicotinate moieties contribute to a specific biological effect, guiding future modifications to enhance that effect.

Theoretical Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a computational level is crucial for understanding the reactivity of this compound. Theoretical calculations, particularly using DFT methods, allow for the mapping of potential energy surfaces for proposed reaction pathways. This involves identifying and characterizing the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them.

By calculating the energy barriers associated with these transition states, chemists can predict the most likely pathways a reaction will follow. For instance, in nucleophilic substitution reactions at the C-4 position of the pyridine ring, computational models can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate. The nature of the transition state, including key bond lengths and angles, can be meticulously analyzed to understand the electronic and structural changes that occur during the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structural assignments. For this compound, theoretical calculations can provide predictions for various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), the vibrational frequencies and their corresponding intensities for IR and Raman spectra can be calculated. These theoretical spectra provide a basis for assigning the vibrational modes observed in experimental spectra. For example, the characteristic stretching frequencies for the carbonyl (C=O) group of the ester, the C-Cl bond, and the vibrations of the pyridine ring can be predicted. A comparison of the calculated and experimental wavenumbers can confirm the molecular structure and provide insights into intermolecular interactions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations yield theoretical chemical shifts that, when compared to experimental values, help in the unambiguous assignment of signals in the NMR spectrum. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule.

The table below illustrates the kind of comparative data that would be generated from such a study, though it is hypothetical for this specific compound due to the absence of published computational spectroscopic studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

| ν(C=O) | 1725 | 1730 | Carbonyl stretch |

| ν(C-Cl) | 750 | 755 | Carbon-chlorine stretch |

| Ring Breathing | 1020 | 1025 | Pyridine ring vibration |

Nonlinear Optical Properties and Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods can be employed to predict the NLO properties of molecules like this compound, guiding the design of new materials.

The key parameters that define a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT. A high value for the first-order hyperpolarizability is a primary indicator of a potentially useful second-order NLO material.

Calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) tensors. The magnitude of these properties is influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. While the chloro and ethyl nicotinate (B505614) groups are not exceptionally strong donors or acceptors, computational analysis provides the quantitative data needed to assess its potential. The results of such calculations are typically presented in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental values.

The following table presents a hypothetical summary of calculated NLO properties for this compound.

| Parameter | Calculated Value (a.u.) (Hypothetical) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 105 |

| Total First Hyperpolarizability (β_tot) | 250 |

These theoretical predictions are instrumental in screening candidate molecules for promising NLO properties before undertaking the significant effort of synthesis and experimental characterization.

Biological Activity and Mechanistic Investigations of Ethyl 4 Chloronicotinate Hydrochloride and Its Derivatives

Antimicrobial Efficacy Studies

The antimicrobial potential of various derivatives of nicotinic acid has been a subject of scientific investigation. These studies explore their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Several studies have synthesized and evaluated nicotinic acid derivatives for their antibacterial properties. For instance, a series of nicotinic acid hydrazide acylhydrazones demonstrated notable activity against Gram-positive bacteria. mdpi.com Two compounds, in particular, showed strong to very strong effects with minimal inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL. mdpi.com The minimal bactericidal concentrations (MBC) for these compounds were found to be between 3.91 µg/mL and 31.25 µg/mL, indicating a bactericidal effect. mdpi.com

Another study focused on newly synthesized nicotinamides derived from nicotinic acid and thiocarbohydrazones. nih.govmdpi.com These compounds were tested against a panel of bacteria including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govmdpi.com One of the nicotinamides, NC 3, was particularly effective against P. aeruginosa and K. pneumoniae, inhibiting their growth at a concentration of 0.016 mM. nih.govmdpi.com Another derivative, NC 5, showed the most effectiveness against Gram-positive bacteria at 0.03 mM. nih.govmdpi.com

Furthermore, research on hydrazones synthesized from nicotinic acid hydrazide revealed significant antibacterial activity. fudutsinma.edu.ng The zones of inhibition for these compounds ranged from 22 to 28 mm, with a minimum inhibitory concentration (MIC) of 0.063 mg/mL and a minimum bactericidal concentration (MBC) of 0.125 mg/mL. fudutsinma.edu.ng

Table 1: Antibacterial Activity of Nicotinic Acid Derivatives

| Compound Type | Test Organism | MIC | MBC | Reference |

|---|---|---|---|---|

| Acylhydrazone of Nicotinic Acid Hydrazide (Compound 5) | Gram-positive bacteria | 7.81 - 15.62 µg/mL | 7.81 - 31.25 µg/mL | mdpi.com |

| Acylhydrazone of Nicotinic Acid Hydrazide (Compound 13) | Gram-positive bacteria | 1.95 - 15.62 µg/mL | 3.91 - 31.25 µg/mL | mdpi.com |

| Nicotinamide (B372718) (NC 3) | P. aeruginosa, K. pneumoniae | 0.016 mM | Not Reported | nih.govmdpi.com |

| Nicotinamide (NC 5) | Gram-positive bacteria | 0.03 mM | Not Reported | nih.govmdpi.com |

| Hydrazone from Nicotinic Acid Hydrazide | Various bacteria | 0.063 mg/mL | 0.125 mg/mL | fudutsinma.edu.ng |

Antifungal Activity

The antifungal properties of nicotinic acid derivatives have also been explored. In a study evaluating nicotinamides, Pseudomonas aeruginosa was found to be the most susceptible, while Candida albicans was the least susceptible. nih.govmdpi.com Notably, one nicotinamide derivative, NC 4, was able to completely inhibit the growth of C. albicans at a concentration below 1 mM. nih.govmdpi.com

Research on hydrazones derived from nicotinic acid hydrazide also demonstrated antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. fudutsinma.edu.ng These compounds exhibited a minimum inhibitory concentration (MIC) of 0.063 mg/mL and a minimum fungicidal concentration (MFC) of 0.125 mg/mL. fudutsinma.edu.ng Another study on pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives of nicotinic acid also reported antifungal activity. researchgate.net

Table 2: Antifungal Activity of Nicotinic Acid Derivatives

| Compound Type | Test Organism | MIC | MFC | Reference |

|---|---|---|---|---|

| Nicotinamide (NC 4) | Candida albicans | < 1 mM | Not Reported | nih.govmdpi.com |

| Hydrazone from Nicotinic Acid Hydrazide | A. niger, A. flavus, C. albicans | 0.063 mg/mL | 0.125 mg/mL | fudutsinma.edu.ng |

Anticancer Potential and Inhibition of Cancer Cell Proliferation

Investigation of Specific Molecular Targets (e.g., FGFRs)

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making it an attractive therapeutic target. nih.gov Several studies have focused on developing pyridine-containing molecules as FGFR inhibitors.

One study detailed the design and synthesis of a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors. nih.gov A lead compound from this series demonstrated significant antitumor activity in a xenograft model driven by FGFR1. nih.gov Another research effort developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives that showed potent inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org A specific compound, 4h, exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov This compound was also shown to inhibit the proliferation and induce apoptosis of breast cancer cells in vitro. nih.gov

These findings suggest that the pyridine (B92270) scaffold, a core component of Ethyl 4-chloronicotinate, can be a key structural element in the design of potent FGFR inhibitors. The chlorine substitution present in Ethyl 4-chloronicotinate could potentially influence the binding affinity and selectivity of such compounds for the FGFR kinase domain.

Modulation of Nicotinic Acid Receptors and Associated Cellular Pathways

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the nervous system and other tissues. wikipedia.org They are involved in a variety of physiological processes and are important targets for drug development. wikipedia.orgnih.gov

Effects on Signal Transduction Pathways

The activation of nAChRs by agonists like acetylcholine or nicotine (B1678760) leads to the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. wikipedia.org This influx causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential in neurons. wikipedia.org The increase in intracellular calcium can also trigger various downstream signaling cascades, which can modulate gene expression and neurotransmitter release. wikipedia.org

The modulation of nAChRs can be achieved through various types of ligands, including agonists that activate the receptor, antagonists that block its activation, and allosteric modulators that bind to a site distinct from the agonist binding site to enhance or inhibit receptor function. nih.govnih.gov Natural sources have provided a variety of compounds that act as nicotinic agonists, antagonists, and modulators. nih.gov

While there is no specific research available on the effects of Ethyl 4-chloronicotinate hydrochloride on nicotinic acid receptors and their associated cellular pathways, its structural similarity to nicotinic acid suggests a potential for interaction. The chlorine and ethyl ester substitutions would likely modify its pharmacological properties, including its affinity for different nAChR subtypes and its ability to modulate their function. Further research is needed to elucidate the specific effects of this compound on signal transduction pathways mediated by nicotinic receptors.

Influence on Gene Expression and Metabolic Regulation

Direct studies detailing the influence of this compound on gene expression and metabolic regulation are not extensively documented. However, the effects of its parent compound, nicotinic acid, are well-established. Nicotinic acid is known to modulate the expression of genes involved in lipid metabolism. These effects are often mediated through its receptor, GPR109A, which is found on the surface of various cells, including adipocytes and immune cells.

Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels. This change can subsequently alter the activity of transcription factors that regulate the expression of genes involved in lipolysis and lipid synthesis. For instance, studies have shown that nicotinic acid can influence the expression of genes for key enzymes and transporters in metabolic pathways.

Furthermore, related pyridine derivatives have been investigated for their effects on gene expression in different contexts. For example, certain pyridine compounds have been shown to modulate the expression of inflammatory genes in macrophages. Transcriptome analysis of organisms exposed to other ethyl esters has also revealed significant changes in the expression of detoxification-related genes, indicating a cellular response to the compound. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

There is a lack of specific studies on the acetylcholinesterase (AChE) inhibitory activity of this compound. However, the inhibition of AChE is a critical area of research, particularly for neurodegenerative diseases. nih.gov Acetylcholinesterase inhibitors (AChEIs) prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. wikipedia.org

The mechanism of inhibition can be reversible, irreversible, or quasi-irreversible. nih.govwikipedia.org The structure of the inhibitor dictates its binding affinity and mechanism. For instance, carbamate (B1207046) inhibitors can form a temporary covalent bond with the serine residue in the active site of AChE, leading to a slow, reversible inhibition. mdpi.com

Research into various heterocyclic compounds has identified numerous AChE inhibitors. For example, certain benzothiazolone derivatives have been synthesized and shown to inhibit both acetylcholinesterase and butyrylcholinesterase (BChE). mdpi.com The inhibitory potency and selectivity of these compounds are often determined by the nature and position of substituents on the core heterocyclic structure.

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition by selected Benzothiazolone Derivatives This table presents data for benzothiazolone derivatives as an example of enzyme inhibition studies on related heterocyclic structures. Data for this compound is not available.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| M2 | 40.02 | 1.38 | 28.99 |

| M13 | 5.03 | 1.21 | 4.16 |

| Donepezil | 0.02 | 3.51 | 0.006 |

| Source: Adapted from studies on benzothiazolone derivatives. mdpi.com |

Immunomodulatory Activities and Receptor Interaction (e.g., RORgammaT)

Specific data on the immunomodulatory activities of this compound, particularly its interaction with the RORgammaT receptor, is not found in the current body of scientific literature. However, the broader class of nicotinic acid derivatives has demonstrated significant immunomodulatory effects.

Nicotinic acid, through its GPR109A receptor expressed on immune cells like macrophages, can exert anti-inflammatory effects. This interaction can lead to a reduction in the production of inflammatory cytokines and chemokines, thereby modulating the immune response. nih.gov This mechanism is considered a key part of the anti-atherosclerotic effects of nicotinic acid, independent of its lipid-lowering properties.

Furthermore, various pyridine-containing compounds have been explored for their potential as immunomodulators. nih.gov Structure-activity relationship studies on substituted 4-quinolinamines (a related nitrogen-containing heterocyclic structure) have identified potent antagonists of immunostimulatory CpG-oligodeoxynucleotides, highlighting the potential for this chemical class to influence immune pathways. nih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of nicotinic acid and related heterocycles, SAR studies have been crucial in optimizing their therapeutic potential.

Key structural modifications often involve: